Ethyl 2-amino-5-iodonicotinate

Übersicht

Beschreibung

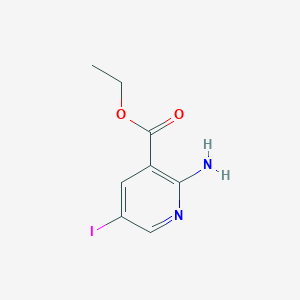

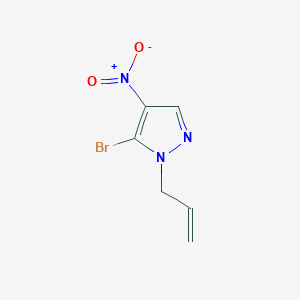

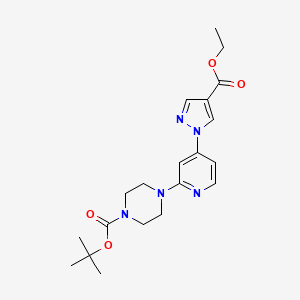

Ethyl 2-amino-5-iodonicotinate is a chemical compound with the CAS Number: 848093-36-7 . It has a molecular weight of 292.08 and its IUPAC name is ethyl 2-amino-5-iodonicotinate . It is a light-yellow to yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-5-iodonicotinate is C8H9IN2O2 . The InChI code is 1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

Ethyl 2-amino-5-iodonicotinate is a light-yellow to yellow powder or crystals . It has a molecular weight of 292.07 g/mol. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Ethyl 2-amino-5-iodonicotinate is involved in various synthetic processes. For instance, it can be metalated using a mixed lithium-cadmium base in tetrahydrofuran, subsequently converting into derivatives like ethyl 3-iodopicolinate and -isonicotinate. These derivatives have been used in one-pot palladium-catalyzed cross-coupling reactions/cyclizations to form compounds like dipyridopyrimidinones, which exhibit good bactericidal and fungicidal activities, as well as cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).

Antimicrobial Studies

Modifications of ethyl 2-amino-5-iodonicotinate derivatives have shown antimicrobial activities against various bacterial and fungal strains. For example, derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate have been studied for their activities against bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans (Desai, Bhatt, & Joshi, 2019).

Chemical Structure and Stability Studies

Studies on the chemical structure of related compounds, such as ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, contribute to understanding the stability and reactivity of ethyl 2-amino-5-iodonicotinate. These insights are crucial for its application in more complex chemical syntheses (Eichler, Rooney, & Williams, 1976).

Application in Organic–Inorganic Photodiode Fabrication

Derivatives of ethyl 2-amino-5-iodonicotinate have been investigated for their use in the fabrication of organic–inorganic photodiodes. Studies have focused on the photovoltaic properties of these derivatives and their potential applications in technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Treatment Research

Research into the structure-activity relationship and molecular mechanisms of related compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, has demonstrated promising results in mitigating drug resistance in cancer cells, highlighting the potential of ethyl 2-amino-5-iodonicotinate derivatives in cancer treatment (Das et al., 2009).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUERJZVFGXIAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)

![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)